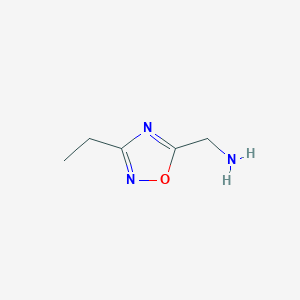

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

Description

Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Contemporary Organic Chemistry Research

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities and its role as a bioisosteric replacement for amide and ester groups. acs.orgresearchgate.net The stability of the oxadiazole ring to hydrolysis and metabolic degradation makes it an attractive feature in the design of therapeutic agents with improved pharmacokinetic profiles. lew.ro

The versatility of the 1,2,4-oxadiazole core is demonstrated by its presence in a wide array of biologically active compounds, including those with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.govnih.gov This broad spectrum of activity underscores the importance of the 1,2,4-oxadiazole scaffold as a "privileged structure" in drug discovery. nih.gov Furthermore, the synthesis of 1,2,4-oxadiazoles is well-established, often involving the cyclization of amidoximes with activated carboxylic acid derivatives, allowing for the generation of diverse libraries of compounds for screening. lew.ro

| Biological Activity | Therapeutic Area | Reference Example |

|---|---|---|

| Anti-inflammatory | Inflammatory Diseases | Compounds targeting COX enzymes nih.gov |

| Analgesic | Pain Management | Various derivatives showing pain-relief properties nih.gov |

| Anticancer | Oncology | Inhibitors of various kinases and other cancer-related targets nih.govrsc.org |

| Antimicrobial | Infectious Diseases | Activity against various bacterial and fungal strains nih.gov |

| Antiviral | Infectious Diseases | Compounds showing activity against various viruses nih.gov |

| Nematicidal | Agriculture | Control of root-knot nematodes mdpi.com |

Role of Methanamine Functionalities in Advanced Compound Design

The methanamine functionality (a methyl group attached to an amine) plays a crucial role in modulating the physicochemical and pharmacokinetic properties of a molecule. The introduction of a methyl group can significantly impact a compound's lipophilicity, solubility, metabolic stability, and binding affinity to biological targets. nih.gov This strategy, often referred to as "methylation," is a common tactic in lead optimization during drug development. nih.gov

Academic Research Scope and Foundational Challenges for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

The academic research scope for a specific, relatively unexplored compound like this compound would logically begin with its synthesis and characterization. A primary challenge lies in developing an efficient and scalable synthetic route. While general methods for the synthesis of 1,2,4-oxadiazoles are known, the introduction of a methanamine group at the 5-position requires specific strategic considerations to ensure compatibility with the reaction conditions.

A significant hurdle in the study of this compound is the limited availability of published data. Much of the information on closely related structures comes from chemical supplier catalogs, which provide basic physical properties but lack in-depth experimental and theoretical analysis. sigmaaldrich.comsigmaaldrich.com This necessitates foundational research to establish its fundamental chemical and physical properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 938459-04-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₃N₃O | sigmaaldrich.com |

| Molecular Weight | 155.20 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | CCC1=NOC(CNCC)=N1 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWYISIKXAASEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445295 | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103457-61-0 | |

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethyl 1,2,4 Oxadiazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine is predicted to show distinct signals corresponding to each unique proton environment. The ethyl group should present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The methanamine (CH₂NH₂) group would likely show a singlet for the CH₂ protons, and a broad singlet for the two NH₂ protons. The chemical shifts are influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole (B8745197) ring.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected. The two carbons of the ethyl group, the methanamine carbon, and the two heterocyclic ring carbons (C3 and C5). The chemical shifts of the oxadiazole ring carbons are typically found in the downfield region (around 165-175 ppm) due to their deshielded environment. For instance, in related 1,2,4-oxadiazole structures, the ring carbons appear at high chemical shift values. researchgate.netgoogle.com

Expected ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂- (Ethyl) | ~2.8 | Quartet (q) | C5 (Oxadiazole) | ~174 |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | C3 (Oxadiazole) | ~168 |

| -CH₂- (Methanamine) | ~4.0 | Singlet (s) | -CH₂- (Methanamine) | ~35 |

| -NH₂ | ~1.5-2.5 (broad) | Singlet (s, br) | -CH₂- (Ethyl) | ~20 |

| -CH₃ (Ethyl) | ~11 |

To confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the methyl triplet and the methylene quartet of the ethyl group would confirm their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons of the ethyl group to the C3 carbon of the oxadiazole ring, and the methanamine protons to the C5 carbon of the ring, confirming the substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, the expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated based on its chemical formula, C₅H₉N₃O. This allows for unambiguous confirmation of the elemental composition. For the related isomer, (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine, the predicted m/z for the [M+H]⁺ adduct is 128.08184. uni.lu

Different ionization techniques can be used depending on the analyte and the desired information.

ESI: This is a soft ionization technique ideal for polar molecules, which would be suitable for the amine, typically yielding the protonated molecular ion [M+H]⁺.

MALDI: Another soft ionization technique, often used for larger molecules, but can be applied here.

EI: This is a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Expected fragmentation for this compound would involve cleavage of the ethyl group, loss of the aminomethyl group, and characteristic fragmentation of the oxadiazole ring.

Predicted Mass Spectrometry Data

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| HRMS-ESI | [M+H]⁺ | ~128.0818 | Elemental Composition (C₅H₁₀N₃O⁺) |

| EI-MS | [M]⁺ | ~127 | Molecular Ion |

| EI-MS | [M-CH₃]⁺ | ~112 | Loss of methyl radical |

| EI-MS | [M-C₂H₅]⁺ | ~98 | Loss of ethyl radical |

| EI-MS | [M-CH₂NH₂]⁺ | ~97 | Loss of aminomethyl radical |

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected vibrational frequencies for this compound would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aliphatic groups (around 2850-3000 cm⁻¹), C=N stretching of the oxadiazole ring (around 1640 cm⁻¹), and C-O-C stretching of the ring (around 1200-1250 cm⁻¹). For example, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, shows characteristic NH₂ stretches at 3409, 3328, 3255, and 3211 cm⁻¹. synhet.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The 1,2,4-oxadiazole ring is a heteroaromatic system that is expected to absorb in the UV region. The position of the maximum absorbance (λ_max) would be characteristic of the electronic transitions within the molecule. While specific data for the target compound is scarce, 1,3,4-oxadiazole (B1194373) derivatives are known to have applications as optical brighteners, indicating they absorb in the UV range. googleapis.com

Expected Spectroscopic Data for Functional Group Identification

| Technique | Functional Group | Expected Absorption Range |

|---|---|---|

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |

| IR | C=N Stretch (Oxadiazole) | ~1640 cm⁻¹ |

| IR | C-O-C Stretch (Oxadiazole) | 1200 - 1250 cm⁻¹ |

| UV-Vis | π → π* transitions (Oxadiazole ring) | ~200 - 280 nm |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

The separation of this compound from starting materials, by-products, and potential degradants is critical for ensuring its quality and for conducting accurate biological and toxicological studies. Chromatographic techniques, by virtue of their high resolving power, are indispensable tools for this purpose. The choice of method is often dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.

The separation in HPLC and UHPLC is typically achieved on a stationary phase, with a C18 (octadecylsilyl) column being a common choice for compounds of intermediate polarity. The mobile phase, a mixture of an aqueous buffer and an organic modifier (such as acetonitrile (B52724) or methanol), is optimized to achieve efficient separation. For amine-containing compounds like the subject molecule, the pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention behavior of the analyte.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for the analysis of this compound and is not based on experimentally verified data for this specific compound.

UHPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, albeit at higher operating pressures.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For primary amines such as this compound, direct analysis by GC can be challenging due to their polar nature, which can lead to poor peak shape and adsorption onto the column. nih.gov

To overcome these issues, derivatization is often employed to convert the polar amine group into a less polar, more volatile functional group. Common derivatizing agents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The resulting derivatives are more amenable to GC analysis, exhibiting improved peak symmetry and volatility. researchgate.net

A potential GC method for the analysis of the derivatized this compound could involve a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. The oven temperature program would be optimized to ensure the separation of the derivatized analyte from other components in the sample.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL (splitless) |

This table represents a hypothetical GC method for the analysis of a derivatized form of this compound and is not based on experimentally verified data for this specific compound.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

The coupling of chromatographic separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, provides an unparalleled level of analytical information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis. It combines the high separation efficiency of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry, enabling the identification and quantification of compounds at very low concentrations. For this compound, LC-MS would be the method of choice for impurity profiling and metabolite identification studies. Electrospray ionization (ESI) would likely be the preferred ionization source, given the polar nature of the molecule. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound and its impurities, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for the analysis of volatile and semi-volatile compounds. Following derivatization, GC-MS analysis of this compound would provide not only retention time data for identification but also mass spectra that can be used to confirm the identity of the compound and its derivatives through fragmentation patterns. nih.govcapes.gov.br The analysis of heterocyclic amines in various matrices has been successfully performed using GC-MS. nih.govcapes.gov.br

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) represents a more specialized hyphenated technique. It allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be invaluable for the unambiguous structural elucidation of unknown impurities or metabolites without the need for their isolation.

The application of these hyphenated techniques is crucial for a comprehensive understanding of the chemical profile of this compound, ensuring its identity, purity, and quality for its intended applications.

Computational Chemistry and in Silico Investigations of 3 Ethyl 1,2,4 Oxadiazol 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For molecules containing the 1,2,4-oxadiazole (B8745197) ring, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p) or 6-311G(d), are employed to determine these properties. researchgate.netaimspress.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. researchgate.netaimspress.com For (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine, the nitrogen and oxygen atoms of the oxadiazole ring, being electronegative, would likely be regions of high electron density and potential nucleophilic sites, as visualized in Molecular Electrostatic Potential (MEP) maps. researchgate.netnih.gov

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Definition | Predicted Significance for the Compound |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A relatively small gap would indicate high chemical reactivity. |

| Ionization Potential (I) | Energy required to remove an electron | Related to the molecule's ability to donate electrons. |

| Electron Affinity (A) | Energy released when an electron is added | Related to the molecule's ability to accept electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A lower value corresponds to higher reactivity. nih.gov |

| Chemical Softness (S) | Reciprocal of chemical hardness | A higher value indicates greater reactivity. nih.gov |

| Electronegativity (χ) | Power to attract electrons | A higher value suggests a better electron acceptor. researchgate.net |

| Electrophilicity Index (ω) | A measure of electrophilic power | Indicates the molecule's propensity to act as an electrophile. nih.gov |

This table is illustrative and based on general principles of DFT analysis of similar heterocyclic compounds.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For a molecule like this compound, with its rotatable bonds (e.g., the C-C bond of the ethyl group and the C-C bond connecting the methanamine to the ring), multiple conformations are possible.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of a molecule over time and its potential interactions with biological targets.

Ligand-based approaches are utilized when the structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. bu.edu.eg Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and quantitative structure-activity relationship (QSAR) studies.

Structure-based approaches are employed when the three-dimensional structure of the target protein is known. nih.gov Molecular docking, a key technique in this approach, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. rsc.org This allows for the analysis of binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Computational models can predict the types of non-covalent interactions that this compound can form. The primary amine group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can also act as hydrogen bond acceptors. The ethyl group provides a region of hydrophobicity. Understanding these potential interactions is crucial for predicting how the molecule might bind to a biological target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

SAR and QSAR studies are cornerstones of rational drug design, aiming to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov

SAR is a qualitative approach that involves systematically modifying a molecule's structure and observing the effect on its activity. For this compound, modifications could include changing the ethyl group to other alkyl or aryl groups, or substituting the hydrogen atoms on the methanamine group. researchgate.net

QSAR takes this a step further by developing mathematical models that quantitatively link a molecule's physicochemical properties (descriptors) to its biological activity. nih.govnih.gov These descriptors can be electronic (e.g., from DFT calculations), steric, or hydrophobic in nature. A linear QSAR model, for instance, might correlate inhibitory activity with parameters like the octanol-water partition coefficient (logP) and various topological and electronic descriptors. nih.gov The goal is to create a model that can predict the activity of new, unsynthesized compounds. nih.gov

Theoretical Underpinnings and Molecular Descriptors in SAR/QSAR Modeling

The fundamental principle of Structure-Activity Relationship (SAR) and QSAR studies is that the biological activity of a chemical compound is directly related to its molecular structure and properties. nih.gov QSAR models aim to create a mathematical equation that links the chemical properties of a set of compounds to their known activities. youtube.com This equation can then be used to predict the activity of new, untested compounds. youtube.comnih.gov The information about a molecule's structure is captured through numerical values known as molecular descriptors. nih.gov

Molecular descriptors are categorized based on the dimensionality of the molecular representation they are derived from:

1D Descriptors: These are derived from the chemical formula and include basic properties like molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of specific structural features. For the 1,2,4-oxadiazole class, 2D descriptors are crucial for capturing the arrangement of atoms and bonds. mdpi.com

3D Descriptors: These require a 3D conformation of the molecule and include descriptors related to molecular shape and volume.

4D Descriptors: These extend 3D-QSAR by considering an ensemble of conformations and their interactions with a target site.

For a compound like this compound, a variety of descriptors would be calculated to build a robust QSAR model. The 1,2,4-oxadiazole ring itself is noted for its chemical and thermal stability, which contributes to metabolic stability in biological systems. mdpi.com Its hydrophilic and electron-donating characteristics are key features that can be quantified by descriptors and influence how the molecule interacts with biological targets. mdpi.com

Key descriptors relevant to the druggability of 1,2,4-oxadiazole derivatives often align with established principles like Lipinski's and Veber's rules. mdpi.com These include physicochemical parameters that are critical for predicting oral bioavailability. mdpi.com A study on various 1,2,4-oxadiazole derivatives highlighted the importance of descriptors such as molecular weight (MW), the number of hydrogen bond acceptors (HBA) and donors (HBD), the logarithm of the octanol-water partition coefficient (LogP), the number of rotatable bonds (n-ROTB), and the topological polar surface area (TPSA). mdpi.com

Below is a table summarizing the types of molecular descriptors used in QSAR modeling.

| Descriptor Type | Description | Examples Relevant to this compound |

| Physicochemical | Describes properties like lipophilicity, polarity, and size, which influence absorption, distribution, metabolism, and excretion (ADME). | LogP, Topological Polar Surface Area (TPSA), Molecular Weight (MW), Molar Refractivity. |

| Topological | 2D descriptors that characterize molecular size, shape, and branching based on the graph representation of the molecule. | Wiener index, Kier & Hall connectivity indices, Balaban index. |

| Electronic | Quantifies the electronic properties of the molecule, such as charge distribution and orbital energies, which are crucial for molecular interactions. | Dipole moment, Partial charges on atoms, HOMO/LUMO energies. researchgate.net |

| Quantum-Chemical | Derived from quantum mechanical calculations, providing detailed electronic and structural information. | Total energy, Heat of formation, Electron affinity, Ionization potential. nih.gov |

| Constitutional | Simple counts of atoms, bonds, rings, and molecular weight derived from the molecular formula. | Number of N and O atoms, Number of rotatable bonds, Molecular formula (C₆H₁₀N₂O). uni.lu |

This table is generated based on common practices in QSAR studies and does not represent experimental data for the specific compound.

Computational Approaches for SAR/QSAR Development (e.g., SAR Matrix (SARM), Neural Networks, Machine Learning)

Developing a predictive QSAR model involves selecting the most relevant descriptors and using statistical methods to correlate them with biological activity. nih.gov Several computational approaches can be employed, ranging from simple linear methods to complex machine learning algorithms.

SAR Matrix (SARM): A SAR matrix is a qualitative or semi-quantitative method that systematically explores the effect of substituent changes at different positions of a core scaffold. For the 1,2,4-oxadiazole scaffold, a matrix could be constructed to analyze how modifications to the ethyl group at the C3 position and the methanamine group at the C5 position affect a specific biological activity. This approach helps in intuitively understanding the SAR and identifying key structural features.

Multilinear Regression (MLR): MLR is a common statistical technique used to build QSAR models by creating a linear equation that relates a set of descriptors to the biological activity. nih.gov It is relatively simple to interpret but assumes a linear relationship, which may not always be the case.

Machine Learning and Artificial Intelligence: More advanced methods are increasingly used to handle complex, non-linear relationships between molecular structure and activity. mdpi.com

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They can model highly complex and non-linear data, making them powerful tools for QSAR. researchgate.net

Genetic Algorithms (GA): GA is an optimization technique used for descriptor selection. mdpi.com It mimics the process of natural selection to identify the subset of descriptors that produces the most predictive QSAR model.

Other Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Partial Least Squares (PLS) are also widely applied in QSAR to develop robust and predictive models. nih.gov

The table below compares different computational approaches for QSAR development.

| Computational Approach | Description | Advantages | Disadvantages |

| SAR Matrix (SARM) | Tabular analysis of how substituent changes at various positions on a core scaffold affect activity. | Intuitive; easily visualizes SAR trends. | Often qualitative; may not capture complex interactions. |

| Multilinear Regression (MLR) | A statistical method to model the linear relationship between independent variables (descriptors) and a dependent variable (activity). nih.gov | Simple to implement and interpret; provides a clear mathematical equation. | Assumes linearity; performance may be poor for complex, non-linear data. |

| Artificial Neural Networks (ANN) | A machine learning model that uses interconnected nodes or "neurons" in a layered structure to identify patterns in data. researchgate.net | Excellent for modeling complex, non-linear relationships; high predictive power. | "Black box" nature makes it difficult to interpret; requires large datasets. |

| Genetic Algorithm (GA) | An optimization algorithm used to select the most relevant descriptors for a QSAR model. mdpi.com | Efficiently searches large descriptor spaces; helps avoid overfitting. | Computationally intensive; results can vary between runs. |

This table provides a general overview of computational methods and is not based on a specific study of this compound.

Application in Chemical Space Exploration and Rational Compound Prioritization

The ultimate goal of developing a QSAR model is to use it for predictive purposes in drug discovery. nih.gov These models serve as computational filters to navigate the vast chemical space and identify promising new molecules for synthesis and testing. youtube.com

Chemical Space Exploration: A validated QSAR model for a series of 1,2,4-oxadiazole derivatives can be used to screen large virtual libraries of related compounds. This process, known as virtual screening, allows researchers to predict the biological activity of thousands or even millions of molecules without the need for their physical synthesis. mdpi.comnih.gov This dramatically accelerates the identification of potential "hits." For instance, a QSAR model could be used to explore variations of this compound by computationally modifying the ethyl group or the linker to the amine.

Rational Compound Prioritization: The output of a virtual screen is a list of compounds ranked by their predicted activity. This allows medicinal chemists to prioritize their synthetic efforts on the molecules that are most likely to be active. nih.gov For example, in silico docking and scoring efforts led to the discovery of 1,2,4-oxadiazoles as a class of antibiotics active against Gram-positive bacteria. nih.gov A QSAR model can further refine such a search, providing a quantitative prediction of potency that helps distinguish between good and mediocre candidates.

The following hypothetical table illustrates how a QSAR model might be used to prioritize a small set of virtual analogs of this compound based on a predicted activity score.

| Compound Name | Modification from Parent Compound | Predicted Activity (Arbitrary Units) | Priority for Synthesis |

| (3-Propyl -1,2,4-oxadiazol-5-yl)methanamine | Ethyl -> Propyl | 8.5 | High |

| (3-Cyclopropyl -1,2,4-oxadiazol-5-yl)methanamine | Ethyl -> Cyclopropyl | 8.2 | High |

| (3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine | Methanamine -> Ethanamine | 7.1 | Medium |

| (3-Methyl -1,2,4-oxadiazol-5-yl)methanamine | Ethyl -> Methyl | 6.5 | Low |

| This compound | Parent Compound | 7.5 | - |

This table is for illustrative purposes only. The compound names and predicted activities are hypothetical and intended to demonstrate the principle of rational compound prioritization.

By integrating these computational strategies, researchers can efficiently navigate the complexities of drug design, leading to the rational optimization of lead compounds and the discovery of novel therapeutic agents based on the 1,2,4-oxadiazole scaffold.

Chemical Probe Design and Applications in Academic Chemical Biology Research

Foundational Principles for Designing High-Quality Chemical Probes Utilizing the Oxadiazole-Methanamine Scaffold

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and chemical biology. nih.govnih.gov Its value stems from its unique properties as a bioisostere, often acting as a metabolically stable replacement for more labile ester and amide groups. nih.govnih.govmdpi.com This stability, combined with its ability to engage in hydrogen bonding, makes the 1,2,4-oxadiazole scaffold an excellent framework for the design of high-quality chemical probes. nih.govmdpi.com The oxadiazole-methanamine scaffold, exemplified by (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine, incorporates a flexible aminomethyl group at the 5-position, providing a key vector for interaction with biological targets.

The design of such probes begins with the core scaffold, where substituents at the 3- and 5-positions can be systematically varied to modulate the compound's physicochemical properties and biological activity. nih.gov The ethyl group at the 3-position and the methanamine at the 5-position are critical starting points for derivatization. The synthetic accessibility of 3,5-disubstituted 1,2,4-oxadiazoles, typically through the cyclization of O-acylamidoximes, allows for the creation of diverse chemical libraries for screening and optimization. nih.govnih.gov

Strategic Considerations for Target Selectivity and Potency in Probe Development

Achieving high target selectivity and potency is paramount in the development of chemical probes. For the oxadiazole-methanamine scaffold, this is primarily accomplished through systematic structure-activity relationship (SAR) studies. nih.govacs.org Researchers modify the substituents on the oxadiazole ring to optimize interactions with the target protein while minimizing off-target effects.

Key strategic considerations include:

Substitution at the 3-Position: The ethyl group in this compound occupies the 3-position. In probe development, this position is often explored with various alkyl and aryl groups to probe hydrophobic pockets within a target's binding site. For instance, studies on 1,2,4-oxadiazole inhibitors of the deacetylase Sirtuin 2 (Sirt2) revealed that a para-substituted phenyl ring at this position was a crucial substituent for inhibitory action. nih.gov

Modification of the 5-Position Substituent: The methanamine group at the 5-position provides a handle for introducing diverse functionalities. The primary amine can be acylated, alkylated, or used as a linker to attach larger chemical moieties, reporter tags (like fluorophores or biotin), or reactive groups for covalent modification of the target. The nature of this substituent is critical for activity; SAR studies of apoptosis inducers showed that a substituted five-membered ring in the 5-position was important for activity. nih.gov

Exploiting Bioisosterism: The 1,2,4-oxadiazole ring itself is a key strategic element, often used to replace an amide or ester linkage to improve metabolic stability and pharmacokinetic properties. mdpi.com This enhances the probe's utility in cell-based and in vivo experiments by reducing degradation.

Computational Modeling: Molecular docking studies are frequently employed to predict how different analogs of the scaffold will bind to a target protein. nih.govmdpi.com These in silico methods help prioritize the synthesis of compounds that are most likely to have high affinity and selectivity, thereby streamlining the probe development process. For example, docking studies were used to understand the interaction of 1,2,4-oxadiazole derivatives with the active site of caspase-3, revealing key hydrogen bond interactions involving the nitrogen and oxygen atoms of the oxadiazole ring. mdpi.com

The table below illustrates how modifications to the 1,2,4-oxadiazole scaffold can impact biological activity, using examples from anticancer research.

| Compound | R1 (Position 3) | R2 (Position 5) | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 16a | Imidazopyrazine derivative | Aryl group | MCF-7 (Breast Cancer) | 0.68 µM | nih.gov |

| 16b | Imidazopyrazine derivative | Different Aryl group | MCF-7 (Breast Cancer) | 0.22 µM | nih.gov |

| 18b | Aryl-1,3,4-oxadiazole | Aryl group with meta-NO₂ | Tubulin Polymerization | High Affinity | nih.gov |

| A1 | Phenyl | Haloalkyl group | B. xylophilus (Nematode) | 2.4 µg/mL (LC₅₀) | mdpi.com |

Methodologies for Elucidating Mechanistic Data and Mode of Action

Understanding a chemical probe's mechanism of action (MoA) is crucial for interpreting experimental results. For probes based on the oxadiazole-methanamine scaffold, a multi-pronged approach is typically used.

Biochemical Assays: Initial mechanistic insights are often gained from in vitro biochemical assays. If the probe is designed to inhibit an enzyme, kinetic analyses can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). acs.org For example, the mechanism for 1,2,4-oxadiazole-based Sirt2 inhibitors was determined to be uncompetitive toward both the peptide substrate and the NAD+ cofactor. acs.org

Structural Biology: Co-crystallization of the probe with its target protein can provide atomic-level detail of the binding interaction. X-ray crystallography has been used to reveal the orientation of a 1,2,4-oxadiazole inhibitor within a subcavity of the Sirt2 enzyme, offering a structural basis for its activity and guiding further optimization. acs.org

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring changes in the thermal stability of a target protein upon ligand binding. It provides direct evidence that the probe interacts with its intended target in a physiological context.

Photoaffinity Labeling: To definitively identify the molecular target, a photo-reactive group can be incorporated into the probe's structure. Upon UV irradiation, the probe forms a covalent bond with its binding partner, which can then be identified using mass spectrometry. This method was successfully used to identify TIP47 as the molecular target for a series of 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducers. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of oxadiazole analogs with their biological activity. researchgate.net These models generate contour maps that highlight regions where steric bulk, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, thus providing mechanistic clues about the binding site's requirements. researchgate.netnih.gov

Advanced Strategies for Investigating Target Engagement and Validation in Research Settings

Confirming that a chemical probe interacts with its intended target in a complex biological system and elicits a specific downstream effect is a critical validation step. Advanced assays and proteomic techniques are essential for this purpose.

Development of Robust Biochemical and Cell-Based Assay Systems (Methodological Focus)

The validation of probes derived from the oxadiazole-methanamine scaffold relies on a hierarchy of assays, progressing from simple biochemical systems to complex cellular models.

Biochemical Assays: These assays provide a direct measure of a probe's interaction with a purified biological target, typically an enzyme or receptor.

Enzyme Inhibition Assays: Fluorescence-based enzymatic assays are commonly used to determine a probe's inhibitory potency (e.g., IC₅₀ value). For example, the activity of 1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 papain-like protease (PLpro) was evaluated using such methods. ipbcams.ac.cn

Binding Assays: Techniques like biolayer interferometry or thermal shift assays can quantify the binding affinity and kinetics of the probe to its target protein, confirming direct physical interaction. ipbcams.ac.cn

Cell-Based Assays: These assays are crucial for confirming that the probe is cell-permeable and engages its target in a cellular environment to produce a measurable phenotypic outcome.

Cytotoxicity and Proliferation Assays: The MTT assay is a standard colorimetric method used to measure the effect of a compound on cell viability and proliferation. It has been widely used to screen 1,2,4-oxadiazole derivatives for anticancer activity against various cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). nih.govnih.gov

Cell Penetration Assays: To be effective, a probe must cross the cell membrane. The Chloroalkane Penetration Assay (CAPA) is a modern technique used to measure the cellular uptake of molecules in live cells, which has been applied to oxadiazole-containing macrocycles to confirm their cell-penetrating ability. nih.govrsc.org

Apoptosis and Cell Cycle Assays: Flow cytometry is a powerful tool to determine the mechanism of cell death induced by a probe. For oxadiazole derivatives, it has been used to show that they can cause cell cycle arrest in specific phases (e.g., G1) and subsequently induce apoptosis. nih.gov

The following table presents data from cell-based assays for representative 1,2,4-oxadiazole compounds, demonstrating their effects on cancer cell lines.

| Compound Series | Assay Type | Cell Line | Endpoint Measured | Result | Reference |

|---|---|---|---|---|---|

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Flow Cytometry | T47D (Breast Cancer) | Cell Cycle Arrest | Arrest in G1 phase, followed by apoptosis | nih.gov |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids | MTT Assay | MCF-7, A549, MDA MB-231 | Cytotoxicity (IC₅₀) | Activity in sub-micromolar concentrations | nih.gov |

| 1,2,4-Oxadiazole-based Sirt2 Inhibitors | Proliferation Assay | NB4, U937 (Leukemia) | Antiproliferative Effects | Activity at 10-25 µM | acs.org |

| 1,2,4-Oxadiazole-linked imidazopyrazines | Cytotoxicity Assay | A-549 (Lung Cancer) | Cytotoxicity (IC₅₀) | 1.56 µM (Compound 16a) | nih.gov |

Chemoproteomics and Target Deconvolution Techniques for Molecular Insights

When a chemical probe is identified through phenotypic screening, its molecular target(s) are often unknown. Chemoproteomics has emerged as a powerful set of techniques to identify these targets on a proteome-wide scale, a process known as target deconvolution. acs.orgworldpreclinicalcongress.com

Activity-Based Protein Profiling (ABPP): This approach uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. For oxadiazole-based compounds, tailor-made probes can be designed to map the target interaction landscape. acs.org For example, ABPP was used to identify multiple cysteine and serine hydrolases as targets for a series of 1,3,4-oxadiazol-2-one antibiotics in MRSA, revealing a polypharmacological mode of action. acs.orgresearchgate.net

Affinity-Based Proteomics: In this method, an immobilized version of the chemical probe is used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. This technique is valuable for identifying both direct targets and components of the protein complexes that the target is part of.

Thermal Proteome Profiling (TPP): As mentioned earlier, TPP can be applied on a proteome-wide scale. By comparing the thermal stability profiles of thousands of proteins in the presence versus the absence of the probe, researchers can identify which proteins are stabilized by binding to the probe, thus revealing both on-target and off-target interactions across the entire proteome. worldpreclinicalcongress.com

These chemoproteomic strategies are indispensable for validating the selectivity of a probe and for uncovering novel biology associated with its targets. acs.orgworldpreclinicalcongress.com They provide a global view of the probe's interactions within the cell, which is essential for confidently attributing a biological effect to the modulation of a specific target.

Utility of this compound as a Research Tool in Academic Investigations

While specific academic studies focusing solely on this compound as a research tool are not extensively documented in the surveyed literature, its structure represents a valuable and versatile starting point for the development of chemical probes. The principles derived from extensive research on the broader class of 3,5-disubstituted 1,2,4-oxadiazoles provide a strong rationale for its utility.

The compound embodies the key features of the oxadiazole-methanamine scaffold: a metabolically robust heterocyclic core with two distinct points for chemical modification. The ethyl group at the 3-position and the primary amine of the methanamine group at the 5-position serve as handles for creating a library of analogs to probe structure-activity relationships.

Based on the activities of structurally related 1,2,4-oxadiazoles, this compound could serve as a foundational molecule for investigations in multiple areas:

Enzyme Inhibitor Development: The scaffold is present in inhibitors of various enzymes, including sirtuins, caspases, and proteases. mdpi.comacs.orgipbcams.ac.cn Therefore, this compound could be used as a fragment or starting point in screening campaigns to discover novel inhibitors for these or other enzyme classes.

Anticancer Drug Discovery: Numerous 1,2,4-oxadiazole derivatives exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. nih.govnih.govnih.gov this compound provides a core structure that could be elaborated to develop novel anticancer agents, potentially targeting pathways like apoptosis or cell cycle regulation. mdpi.comnih.gov

Antimicrobial Research: The oxadiazole core is a component of compounds with antibacterial and antifungal activity. nih.gov This specific scaffold could be explored for the development of new anti-infective agents.

In essence, this compound represents a well-defined chemical entity within a pharmacologically important class of compounds. Its utility in academic research lies in its potential as a versatile building block for creating more complex and highly functionalized chemical probes, enabling the exploration of new biological targets and therapeutic strategies.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional synthesis of 1,2,4-oxadiazoles often involves multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. nih.gov Consequently, a significant research focus is on the development of more sustainable and efficient synthetic methodologies. Key advancements in this area include the implementation of "green chemistry" principles, such as the use of eco-friendly catalysts and solvents, and the development of one-pot reactions that reduce waste and improve atom economy. nih.govnih.gov

Recent innovations include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically shorten reaction times and improve yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. nih.govnih.gov

Novel Catalysts: Researchers are exploring metal-free catalysts like graphene oxide (GO) which offers dual catalytic activity for the synthesis of 1,2,4-oxadiazoles, presenting a greener alternative to traditional metal catalysts. nih.gov Other efficient catalysts include PTSA-ZnCl2 for the reaction of amidoximes and organic nitriles. organic-chemistry.org

One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, simplifies the process and minimizes the need for purification of intermediates. nih.govacs.org For example, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles has been optimized for parallel chemistry, enabling the rapid generation of compound libraries. acs.org

Room Temperature Synthesis: Methods for synthesizing 1,2,4-oxadiazoles at ambient temperature are being developed, which reduces energy consumption and allows for the incorporation of thermosensitive functional groups. nih.govmdpi.com

Oxidative Cyclization: This emerging approach involves the formation of the heterocyclic ring through the oxidative coupling of N–H and O–H or C–H bonds, offering a new pathway to these compounds under mild conditions. nih.govmdpi.com

Table 1: Comparison of Conventional vs. Emerging Synthetic Methods for 1,2,4-Oxadiazoles

| Feature | Conventional Methods | Emerging "Green" Methods |

|---|---|---|

| Reaction Time | Often prolonged (hours to days) | Significantly reduced (minutes to hours) nih.govnih.gov |

| Energy Consumption | High (due to prolonged heating) | Lower (use of microwave or room temp) nih.govnih.gov |

| Catalysts | Often toxic transition metals | Metal-free (e.g., graphene oxide), milder catalysts nih.govorganic-chemistry.org |

| Solvents | Often hazardous organic solvents | Greener solvents, solvent-free conditions nih.govnih.gov |

| Waste Generation | Higher (multi-step, purification) | Lower (one-pot synthesis, higher atom economy) nih.govacs.org |

| Yields | Variable | Often good to excellent nih.govorganic-chemistry.org |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is playing an increasingly vital role in the design and discovery of novel 1,2,4-oxadiazole (B8745197) derivatives. These in silico methods allow for the prediction of molecular properties and biological activity, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For oxadiazole derivatives, QSAR models have been developed to predict their antioxidant and antimicrobial activities, identifying key structural features that influence their potency. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the mechanism of action. nih.gov Molecular docking studies have been used to investigate the interactions of 1,2,4-oxadiazole derivatives with various biological targets, such as the mycobacterial enoyl-ACP reductase, which is crucial for the cell wall construction of mycobacteria. chim.it

De Novo Design: This approach involves the computational generation of novel molecular structures with desired properties. By combining fragments of known active compounds or by using algorithmic approaches, new 1,2,4-oxadiazole derivatives with potentially enhanced activity can be designed from scratch.

These computational tools not only accelerate the identification of lead compounds but also provide a deeper understanding of the molecular interactions that govern their biological effects. benthamdirect.com

Expansion of Chemical Space through Strategic Derivatization and Scaffold Hybridization

To explore the full therapeutic potential of the 1,2,4-oxadiazole core, researchers are actively engaged in expanding its chemical space. This involves the systematic modification of the core structure through derivatization and the combination of the oxadiazole ring with other pharmacologically active scaffolds.

Strategies for expanding chemical space include:

Strategic Derivatization: By introducing a wide variety of substituents at different positions of the 1,2,4-oxadiazole ring, chemists can fine-tune the physicochemical properties and biological activity of the resulting compounds. This has led to the generation of large libraries of 3,5-disubstituted 1,2,4-oxadiazoles for high-throughput screening. acs.org

Scaffold Hybridization: This approach involves covalently linking the 1,2,4-oxadiazole moiety with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. nih.govresearchgate.net For example, hybrids of 1,2,4-oxadiazole with quinazoline-4-one have been developed as antiproliferative multitargeted inhibitors. frontiersin.org Similarly, linking the 1,2,4-oxadiazole scaffold with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) has been explored. rjptonline.org

The goal of these efforts is to generate novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. acs.org

Table 2: Examples of Scaffold Hybridization Involving the 1,2,4-Oxadiazole Ring

| Hybrid Scaffold | Target/Application | Reference |

|---|---|---|

| 1,2,4-Oxadiazole-Quinazoline-4-one | Antiproliferative, EGFR/BRAFV600E inhibitors | frontiersin.org |

| 1,2,4-Oxadiazole-1,3,4-Oxadiazole | Tubulin binding agents | rjptonline.org |

| 1,2,4-Oxadiazole-Benzofuran | Antiproliferative | nih.gov |

| 1,2,4-Oxadiazole-Triaryl-imidazole | Antiproliferative, p38α/BRAFV600E inhibitors | frontiersin.org |

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Analytical and Computational Methodologies

The future of research on (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine and its analogs lies in a highly integrated, interdisciplinary approach. This involves a seamless collaboration between synthetic chemists, computational scientists, and analytical chemists to accelerate the discovery and development of new therapeutic agents.

This integrated workflow typically involves:

Computational Design: Utilizing QSAR, molecular docking, and other in silico tools to design novel 1,2,4-oxadiazole derivatives with predicted high activity and favorable drug-like properties. nih.govnih.gov

Efficient Synthesis: Employing modern, sustainable synthetic methods, such as microwave-assisted or one-pot reactions, to synthesize the designed compounds. nih.govnih.gov

Structural Characterization: Using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the structure and purity of the synthesized compounds. nih.govresearchgate.net

Biological Evaluation: Screening the synthesized compounds for their biological activity through in vitro and in vivo assays.

Iterative Refinement: Feeding the experimental results back into the computational models to refine them, leading to the design of the next generation of more potent and selective compounds.

This cyclical and collaborative approach ensures that the design, synthesis, and evaluation of new 1,2,4-oxadiazole derivatives are conducted in the most efficient and informed manner possible, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

Q & A

Q. What are the standard synthetic protocols for (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like ethylamidoximes with activated nitriles under reflux in aprotic solvents (e.g., THF or DMF). Key steps include:

- Precursor preparation : Ethyl-substituted amidoxime intermediates are synthesized via hydroxylamine treatment of nitriles .

- Cyclization : Heating with carbodiimide derivatives or cyanuric chloride to form the oxadiazole ring .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Optimization focuses on temperature (80–120°C), solvent polarity, and catalyst choice (e.g., ZnCl₂ for regioselectivity) to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂) and oxadiazole ring protons (δ 8.1–8.3 ppm for C5-H) .

- HRMS : Validates molecular ion [M+H]⁺ at m/z 156.101 (C₆H₁₀N₃O) .

- IR Spectroscopy : Identifies N-H stretches (~3350 cm⁻¹) and C=N/C-O bonds (1640–1680 cm⁻¹) .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store in amber glass bottles at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Purity degradation (<5% over 6 months) is monitored via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Contradictory signals (e.g., overlapping ethyl/oxadiazole peaks) require:

- Heteronuclear experiments : HSQC/HMBC to correlate C5-H with adjacent carbons .

- Variable-temperature NMR : Resolves dynamic effects caused by ring puckering .

- X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen bonding .

Q. What strategies improve bioactivity in derivatives of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the ethyl position to enhance antimicrobial activity .

- Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize derivatives .

- In vitro assays : MIC testing (e.g., S. aureus: 2–8 µg/mL) and cytotoxicity profiling (HEK293 cells) .

Q. What advanced methods quantify degradation products under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Quantifies hydrolyzed metabolites (e.g., oxadiazole ring-opened carboxylic acids) in simulated gastric fluid (0.1 M HCl, 37°C) .

- Kinetic studies : Monitor pH-dependent degradation (t½ = 12–48 hours) using UV-Vis spectroscopy (λ = 270 nm) .

Q. How do steric effects of the ethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.